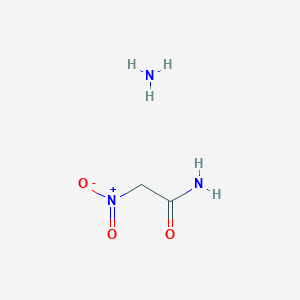
2-Nitroacetamide ammoniate
Descripción general
Descripción
2-Nitroacetamide ammoniate is a compound with the molecular formula C2H7N3O3 . It is also known by other names such as 2-nitroacetamide amine, azane;2-nitroacetamide, and 2-Nitroacetamide, ammonia salt .
Molecular Structure Analysis
The molecular structure of 2-Nitroacetamide ammoniate consists of 2 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C2H4N2O3.H3N/c3-2 (5)1-4 (6)7;/h1H2, (H2,3,5);1H3 .
Physical And Chemical Properties Analysis
2-Nitroacetamide ammoniate has a molecular weight of 121.10 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 121.04874109 g/mol .
Aplicaciones Científicas De Investigación
Nitroarenes Synthesis:
- Direct oxidation of primary amines, including aryl amines, offers an attractive route to nitro derivatives . Researchers have developed diverse protocols for the selective oxidative conversion of amines to nitroarenes. These compounds serve as versatile building blocks for pharmaceuticals, dyes, materials, and perfumes .
Mechanistic Concepts
Understanding the reactivity of 2-nitroacetamide amine contributes to mechanistic insights:
C-H Bond Dissociation:- The measured pKa for nitroacetamide 2 is surprisingly small, comparable to acetic acid in water. Researchers analyze the titration curve to attribute this to C-H bond dissociation .
Mecanismo De Acción
Target of Action
Nitro compounds, including 2-nitroacetamide amine, have been studied for many years as good examples of proton transfer in water involving c–h bonds .
Mode of Action
The mode of action of 2-nitroacetamide amine involves a series of chemical reactions. One commonly used method for its preparation is the reaction of acetic acid with nitric acid under sulfuric acid catalysis to produce nitroacetic acid, which is then dehydrated to form 2-nitroacetamide amine .
Biochemical Pathways
Nitro compounds are known to undergo enzymatic α-hydroxylation with cytochrome p450, forming dealkylated primary nitrosamines . These unstable primary nitrosamines further decompose to form diazonium, a DNA alkylating agent .
Pharmacokinetics
Nitrosamines, a class of compounds that includes 2-nitroacetamide amine, have been found in various drug products, indicating that they can be absorbed and distributed in the body .
Result of Action
Nitrosamines, including 2-nitroacetamide amine, are known to be carcinogenic, mutagenic, and teratogenic . They can cause disorders in the nervous, respiratory, and cardiovascular systems, as well as allergic reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-nitroacetamide amine. For instance, high pH has a positive influence on nitrosamine formation at room temperature . Coexisting substances such as nitrate, nitrite, humic acid, and tert-butanol can inhibit the generation of nitrosamines due to hydroxyl radical competition and scavenging .
Propiedades
IUPAC Name |
azane;2-nitroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N2O3.H3N/c3-2(5)1-4(6)7;/h1H2,(H2,3,5);1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLCYYRAECUNHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)[N+](=O)[O-].N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroacetamide ammoniate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3,5-Difluorobenzyl)thio]pyridinium-1-olate](/img/structure/B3041045.png)
![4-[(3,5-Difluorobenzyl)oxy]benzaldehyde](/img/structure/B3041046.png)
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3041047.png)
![methyl (4Z)-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[[2,6-dichloro-4-(trifluoromethyl)phenyl]methylidene]-5-oxopyrazole-3-carboxylate](/img/structure/B3041048.png)
![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-3,5-dinitro-1-(trifluoromethyl)benzene](/img/structure/B3041050.png)
![Methyl 2-[({2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]acetate](/img/structure/B3041054.png)
![3-{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041055.png)
![N-[2,6-dichloro-4-(trifluoromethyl)benzyl]-N-{[2,6-dichloro-4-(trifluoromethyl)phenyl]methylene}amine](/img/structure/B3041056.png)
![1-(4-Chlorophenyl)-3-{5-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one](/img/structure/B3041057.png)
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B3041058.png)
![(5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl)methanol](/img/structure/B3041059.png)
![N-{[3,5-bis(trifluoromethyl)phenyl]sulphonyl}-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulphonamide](/img/structure/B3041063.png)
![3-(3,5-dimethyl-1H-pyrrol-2-yl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041066.png)